2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide
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Overview
Description
2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide is a complex organic compound that features a unique structure combining a benzamide moiety with a pyrrolo[1,2-a]imidazole ring system
Scientific Research Applications
2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
Target of Action
The primary target of F6349-0912 is currently unknown. The compound is a derivative of the pyrrolo[1,2-a]indole unit , which is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . .
Mode of Action
As a derivative of pyrrolo[1,2-a]indole, it may interact with its targets through a variety of mechanisms, potentially including receptor binding, enzyme inhibition, or modulation of cellular signaling pathways
Biochemical Pathways
The biochemical pathways affected by F6349-0912 are currently unknown. Given the compound’s structural similarity to other pyrrolo[1,2-a]indole derivatives , it may potentially influence a variety of biochemical pathways.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[1,2-a]imidazole core, followed by the introduction of the benzamide group. Key steps include:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: This step often involves amide bond formation using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Comparison with Similar Compounds
- 2-(methylsulfanyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole
- N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide
Uniqueness: 2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide is unique due to the combination of its structural features, which confer distinct pharmacological properties. The presence of both the methylsulfanyl group and the pyrrolo[1,2-a]imidazole ring system differentiates it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-25-18-9-3-2-8-16(18)20(24)22-15-7-4-6-14(12-15)17-13-21-19-10-5-11-23(17)19/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYGRDQDBZAJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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